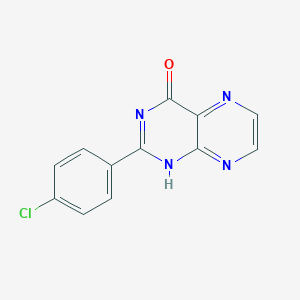

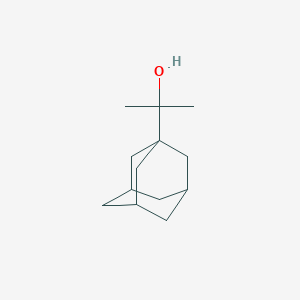

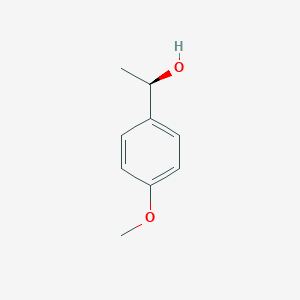

![molecular formula C16H8N2O2 B182211 Benzo[a]phenazine-5,6-dione CAS No. 13742-05-7](/img/structure/B182211.png)

Benzo[a]phenazine-5,6-dione

Vue d'ensemble

Description

Benzo[a]phenazine-5,6-dione is a tetracyclic nitrogen-containing quinone derivative . It has a molecular formula of C16H8N2O2, an average mass of 260.247 Da, and a monoisotopic mass of 260.058563 Da .

Synthesis Analysis

The synthesis of Benzo[a]phenazine-5,6-dione involves the conversion of 4-arylamino-1,2-naphthoquinones to benzo[a]phenazine-5,6-dione N-oxides by treatment with nitrosylsulfuric acid . This acid is prepared in situ from sodium nitrite and sulfuric acid, using acetic acid as the solvent .Molecular Structure Analysis

The molecular structure of Benzo[a]phenazine-5,6-dione consists of a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .Chemical Reactions Analysis

When treated with methanolic alkali, benzo[a]phenazine-5,6-dione 7-oxides convert into 11H-indeno[1,2-b]quinoxalin-11-ones .Physical And Chemical Properties Analysis

Benzo[a]phenazine-5,6-dione has a molecular formula of C16H8N2O2, an average mass of 260.247 Da, and a monoisotopic mass of 260.058563 Da .Applications De Recherche Scientifique

Anticancer Activity : Benzo[a]phenazine-5,6-dione derivatives exhibit selective anticancer activity. They function as ligands for rhodium and ruthenium and show promise in treating various cancer types. Fused aryl phenazine derivatives, including benzo[a]phenazine diones, intercalate between DNA base pairs, inhibiting topoisomerase enzymes crucial for DNA replication in cancer cells. Some derivatives are under clinical studies for their potential as anticancer agents. Compounds like pyridazino[4,5-b]phenazine-5,12-diones and benzo[a]phenazine diimine have shown substantial activity against multiple cancer cell lines and are being explored for use in multidrug-resistant cancer cells (Gornostaev et al., 2014); (Moorthy et al., 2014).

Synthetic Methodology : Various synthetic methodologies have been developed to produce benzo[a]phenazine-5,6-dione derivatives. These include the use of theophylline and caffeine as catalysts under solvent-free conditions for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives, offering eco-friendly and high-yield procedures. The synthesis also extends to fluorescent benzo[a]pyrano[2,3-c]phenazine derivatives with potential applications in imaging and sensing (Yazdani-Elah-Abadi et al., 2017); (Saluja et al., 2014).

Pharmacological Applications : The pharmacological profile of benzo[a]phenazine-5,6-dione derivatives is broad, with many showing high cytotoxicity against human tumor cell lines. They are potential candidates for the development of new therapeutic agents against various diseases, including cancer. Their structure-activity relationship indicates that the number of nitrogen atoms in the compounds influences their anticancer activity (Kim et al., 2003).

Antibacterial and Antifungal Properties : Some benzo[a]phenazine-5,6-dione derivatives have shown potent activity against microbial pathogens, including bacteria and fungi. They hold promise as leads for developing new antimicrobial agents (Tuyun et al., 2015).

Green Chemistry Applications : The synthesis of benzo[a]phenazine-5,6-dione derivatives is increasingly focusing on green chemistry principles, utilizing solvent-free conditions, microwave irradiation, and reusable catalysts. This trend enhances the sustainability and environmental friendliness of producing these compounds (Yazdani-Elah-Abadi et al., 2017).

Orientations Futures

Phenazine derivatives, including Benzo[a]phenazine-5,6-dione, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Therefore, future research may focus on exploring these properties further and developing new synthetic routes and applications for these compounds .

Propriétés

IUPAC Name |

benzo[a]phenazine-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBXUXXKUJECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292658 | |

| Record name | Benzo[a]phenazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]phenazine-5,6-dione | |

CAS RN |

13742-05-7 | |

| Record name | Benzo[a]phenazine-5,6-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

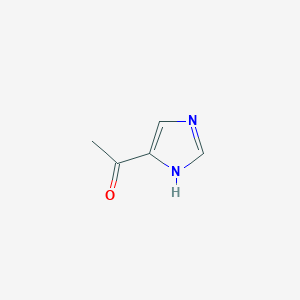

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)